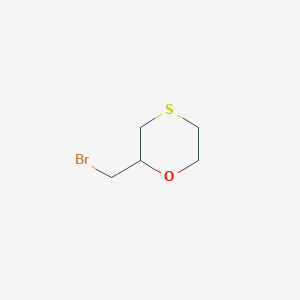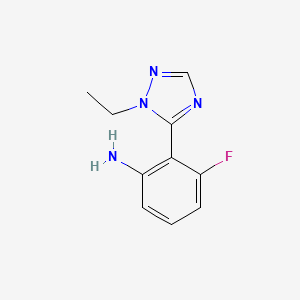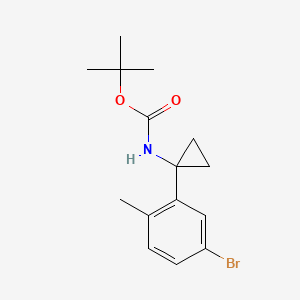
tert-Butyl (1-(5-bromo-2-methylphenyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate: is an organic compound that features a tert-butyl group, a brominated aromatic ring, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated aromatic compound under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are common for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate.
Solvents: 1,4-dioxane, methylene chloride, chloroform.
Major Products:
Biaryls: Formed via Suzuki-Miyaura coupling.
Substituted Aromatics: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of N-Boc-protected anilines: Used in the synthesis of protected anilines via palladium-catalyzed reactions.
Formation of Tetrasubstituted Pyrroles: Utilized in the synthesis of pyrroles functionalized with ester or ketone groups.
Biology and Medicine:
Potential Therapeutic Agents: Investigated for potential use in drug development due to its unique structure and reactivity.
Industry:
Chemical Reagents: Employed as a reagent in various organic synthesis processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the aromatic ring can participate in substitution reactions, while the tert-butyl carbamate group can undergo deprotection under acidic conditions. The compound’s reactivity is influenced by the electronic effects of the substituents on the aromatic ring and the steric hindrance provided by the tert-butyl group .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(4-bromophenyl)carbamate: Similar structure with a bromine atom on the para position of the aromatic ring.
tert-Butyl 2-bromoethyl carbamate: Features a bromine atom on an ethyl chain instead of the aromatic ring.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Contains a brominated pyridine ring.
Uniqueness: tert-Butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate is unique due to the presence of a cyclopropyl group, which imparts additional strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and may influence its reactivity and applications in synthesis and research.
Propriétés
Formule moléculaire |
C15H20BrNO2 |
|---|---|
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
tert-butyl N-[1-(5-bromo-2-methylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-5-6-11(16)9-12(10)15(7-8-15)17-13(18)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
Clé InChI |
LZJNGFMPHCNFGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C2(CC2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


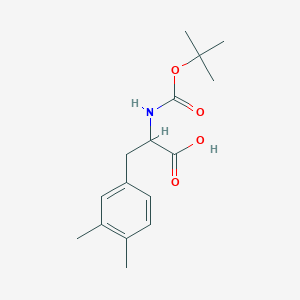
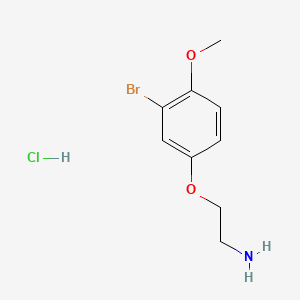
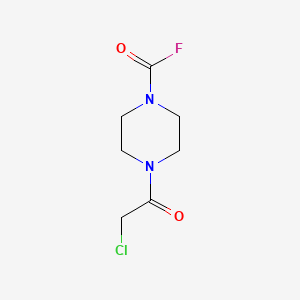

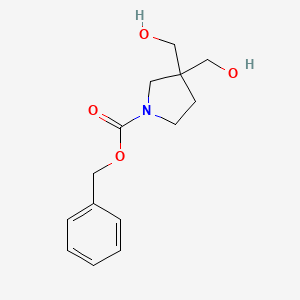
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)

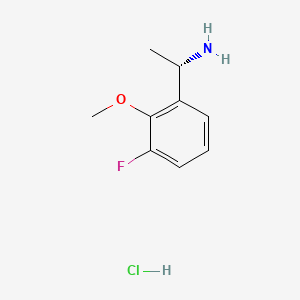
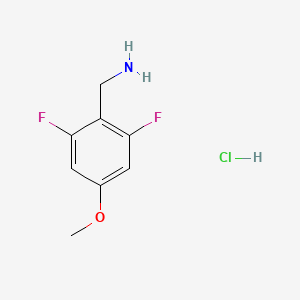
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)

